molecular formula C15H10O4 B15213620 6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one

6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B15213620
M. Wt: 254.24 g/mol
InChI Key: ZVSCXJXQVYHWIJ-VGOFMYFVSA-N
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Description

6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one is a compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzofuran core with hydroxy and benzylidene substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 3-hydroxybenzaldehyde with 6-hydroxybenzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to form ethers or esters.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydroxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the benzofuran core may interact with specific enzymes or receptors. These interactions could modulate various biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzofuran: Lacks the benzylidene substituent and may have different biological activities.

    3-Hydroxybenzaldehyde: Lacks the benzofuran core and may have different reactivity and biological properties.

    6-Hydroxybenzofuran-3(2H)-one: Lacks the benzylidene substituent and may have different chemical and biological properties.

Uniqueness

6-Hydroxy-2-(3-hydroxybenzylidene)benzofuran-3(2H)-one is unique due to the presence of both hydroxy and benzylidene substituents on the benzofuran core

Properties

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

(2E)-6-hydroxy-2-[(3-hydroxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)7-14-15(18)12-5-4-11(17)8-13(12)19-14/h1-8,16-17H/b14-7+

InChI Key

ZVSCXJXQVYHWIJ-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

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